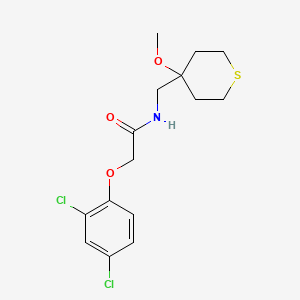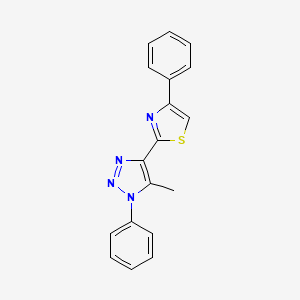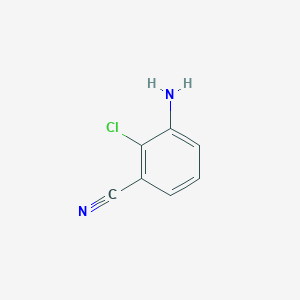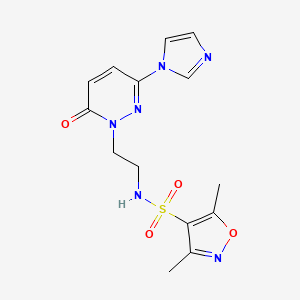
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, also known as Furosemide, is a potent diuretic agent that has been used for decades in the treatment of hypertension and edema. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide is widely used in clinical practice due to its rapid onset of action and effectiveness in treating fluid overload conditions.
Mécanisme D'action
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the loop of Henle in the kidney. This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide also has vasodilatory effects, which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects. It can lead to a decrease in plasma volume, blood pressure, and cardiac output. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can also cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can cause metabolic alkalosis and hyperuricemia.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a well-established diuretic agent that has been extensively studied, and its mechanism of action is well understood. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is also readily available and relatively inexpensive. However, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has some limitations for lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can have variable effects depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide. One area of research is the use of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide in the treatment of acute kidney injury and chronic kidney disease. Another area of research is the use of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide in the treatment of pulmonary edema and ascites. In addition, there is a need for further research on the optimal dosing and route of administration of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, as well as its potential side effects and interactions with other medications.
Conclusion:
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is a potent diuretic agent that has been used for decades in the treatment of hypertension and edema. It has been extensively studied for its diuretic properties and its effectiveness in treating various conditions. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the loop of Henle in the kidney. It has various biochemical and physiological effects, and can cause electrolyte imbalances. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, including its use in the treatment of kidney disease and pulmonary edema.
Méthodes De Synthèse
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine to form 2-(furan-2-yl)-2-phenylsulfonyl-ethylamine. This intermediate is then reacted with N-phenethyl-4,5-dihydro-1,3-oxazole-4-carboxamide to form N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide.
Applications De Recherche Scientifique
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been extensively studied for its diuretic properties and its effectiveness in treating various conditions such as hypertension, edema, and congestive heart failure. It has also been studied for its potential use in treating acute kidney injury and chronic kidney disease. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been shown to improve renal function and reduce the need for renal replacement therapy in critically ill patients. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been studied for its potential use in treating pulmonary edema and ascites.
Propriétés
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21(23-14-13-17-8-3-1-4-9-17)22(26)24-16-20(19-12-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUCMRIJGISDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)



![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate](/img/structure/B2624282.png)
![3-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2624284.png)
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2624286.png)


![2-chloro-N-[(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2624293.png)
![2-(4-Bromophenyl)-4-[(4-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2624294.png)

![3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2624298.png)